N'-(3-benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide
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Description
Scientific Research Applications
Neuroprotection and Antagonistic Properties
Research indicates that quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), exhibit potent neuroprotective properties. NBQX is identified as a selective inhibitor of the quisqualate subtype of the glutamate receptor, demonstrating protection against global ischemia. This suggests potential applications in neuroprotective strategies for cerebral ischemia (Sheardown et al., 1990).
Catalytic Applications
Quinoxaline derivatives have been utilized in catalytic processes, such as the Rh(I)-catalyzed carbon–carbon double-bond formation. An alternative method involving the direct arylvinylation of (quinolin-8-yl)methanone with substituted N′-benzylidene-4-methylbenzenesulfonohydrazide has been developed. This reaction highlights the versatility of quinoxaline derivatives in organic synthesis and potential applications in pharmaceuticals and materials science (Zhang, Wang, & Wang, 2013).
Spectrophotometric and Fluorogenic Sensing
Quinoxaline derivatives have been applied in the development of chemosensors, demonstrating selectivity and sensitivity towards metal ions like Al3+ and Cu2+. The unique properties of these compounds allow for their use in environmental monitoring and diagnostics (Yang et al., 2015).
Anticancer Research
Novel quinoxaline derivatives have been synthesized and evaluated for their anticancer properties. Studies suggest that these compounds exhibit promising anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Korcz et al., 2018).
Antimicrobial Potential
Research into quinoxaline derivatives has also extended to their antimicrobial properties. Synthesis and evaluation of various quinoxaline-1,4-dioxide derivatives have shown significant antimicrobial activity, suggesting their potential use in developing new antibacterial agents (Vieira et al., 2014).
Properties
IUPAC Name |
N'-(3-benzylquinoxalin-2-yl)-2,4,6-trimethylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-16-13-17(2)23(18(3)14-16)31(29,30)28-27-24-22(15-19-9-5-4-6-10-19)25-20-11-7-8-12-21(20)26-24/h4-14,28H,15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFQPTVRHUAZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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